3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid

Structure-Activity Relationship Medicinal Chemistry Regioisomer

Generic thienoquinoline scaffolds fail SAR studies due to methyl-position effects. This 3-amino-8-methyl analog offers distinct H-bond capacity (HBD=2) and rigidity for target selectivity. - **Solution**: Deconvolute methyl contributions vs. 6-methyl (CAS 873437-82-2) and 5,8-dimethyl TQCA active scaffolds. - **Synthetic handle**: Pre-installed 3-amino group for parallel amide libraries; ≥98% purity eliminates purification bottlenecks. - **Application**: Suitable as a non-interfering internal standard for LC-MS/MS of thienoquinolines.

Molecular Formula C13H10N2O2S
Molecular Weight 258.3 g/mol
CAS No. 351361-81-4
Cat. No. B1299925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid
CAS351361-81-4
Molecular FormulaC13H10N2O2S
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C3C(=C(SC3=N2)C(=O)O)N
InChIInChI=1S/C13H10N2O2S/c1-6-3-2-4-7-5-8-9(14)11(13(16)17)18-12(8)15-10(6)7/h2-5H,14H2,1H3,(H,16,17)
InChIKeyWSUPKBPZYXAOIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic Acid: Scientific Procurement Baseline


3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid (CAS 351361-81-4) is a heterocyclic small molecule belonging to the thieno[2,3-b]quinoline class, characterized by a fused thiophene-quinoline core bearing a 3-amino and a 2-carboxylic acid substituent, with a methyl group at the 8-position . The compound has a molecular formula of C13H10N2O2S and a molecular weight of 258.30 g/mol . While the thienoquinoline scaffold is broadly associated with antiproliferative, antimicrobial, and anti-inflammatory activities, the specific biological profile of this 8-methyl-3-amino derivative remains largely uncharacterized in the peer-reviewed primary literature [1]. Its primary value proposition lies in its use as a differentiated synthetic building block and as a probe for structure-activity relationship (SAR) studies, where the 8-methyl substitution and 3-amino group offer distinct physicochemical and potential pharmacophoric properties relative to other regioisomers.

Generic Substitution Risks for 3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic Acid


Procurement decisions based solely on the thieno[2,3-b]quinoline core scaffold are ill-advised, as even minor positional substitutions profoundly alter biological target engagement and physicochemical properties. For instance, the 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid (TQCA) analog has demonstrated significant in vivo antimalarial activity through modulation of host erythrocyte antioxidant defenses, whereas other regioisomers within the same class showed no such efficacy, highlighting the critical role of the substitution pattern [1]. Within the amino-substituted series, the position of the methyl group (e.g., 6-methyl vs. 8-methyl) and the presence or absence of the 3-amino group introduce differential hydrogen-bonding capacity (HBD count: 2 for the 3-amino-8-methyl analog vs. 0 for 8-methylthieno[2,3-b]quinoline-2-carboxylic acid without the amino group) and distinct electronic effects that directly impact solubility, LogP, and target recognition. These structural nuances dictate that generic substitution without rigorous SAR validation risks experimental failure and resource waste.

3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic Acid vs. Closest Analogs: Differentiation Evidence


Regioisomer Structural Divergence: 8-Methyl vs. 6-Methyl

The target compound is a positional isomer of 3-amino-6-methylthieno[2,3-b]quinoline-2-carboxylic acid (CAS 873437-82-2) . While both share the identical molecular formula C13H10N2O2S and molecular mass (258.30 g/mol), the relocation of the methyl substituent from the 6- to the 8-position of the quinoline ring alters the molecular electrostatic potential surface and the spatial orientation of the carboxylic acid pharmacophore. Chem960 data confirms that the 8-methyl regioisomer possesses 2 hydrogen bond donors, 5 hydrogen bond acceptors, and a single rotatable bond, features that are conserved in the 6-methyl analog, but the distinct spatial arrangement influences molecular recognition by biological targets . This makes the 8-methyl derivative a non-redundant tool for exploring methyl-position-dependent SAR.

Structure-Activity Relationship Medicinal Chemistry Regioisomer

Synthetic Advantage: 3-Amino Handle vs. Des-amino Analogues

The 3-amino substituent serves as a critical synthetic handle for further derivatization (e.g., amide coupling, diazotization, reductive amination) that is completely absent in the des-amino comparator 8-methylthieno[2,3-b]quinoline-2-carboxylic acid (CAS 333312-05-3) . The target compound (purity ≥95% as supplied by AKSci) enables direct entry into amide bond formation at the 3-position without requiring preliminary nitration/reduction steps, thereby reducing synthetic step count by at least two transformations compared to the des-amino starting material [1]. This pre-functionalization translates to shorter synthetic routes and higher overall yields in library synthesis.

Synthetic Chemistry Building Block Functional Group Interconversion

Class-Level Antimalarial Activity: Screening Rationale

The structurally related 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid (TQCA) demonstrated significant in vivo antimalarial efficacy in a Plasmodium berghei murine model, reducing G6PDH activity by 75.1 ± 3.5% and 6PGDH activity by 26.5 ± 0.3% versus untreated infected controls [1]. TQCA also increased mean survival days in infected mice (p < 0.05). While the target compound (3-amino-8-methyl) has not been directly assayed, the presence of the 8-methyl group—a feature shared with the active TQCA scaffold—suggests it is a rational candidate for comparative antimalarial screening, particularly to assess the impact of the 3-amino substitution on potency and selectivity.

Antimalarial Antioxidant Defense Plasmodium berghei

Commercial Purity and Sourcing Advantage

The compound is available from multiple specialty suppliers including AKSci (Catalog 1259AE, ≥95% purity) and MolCore (≥98% purity, ISO-certified) . In contrast, the closely related 3-amino-6-methyl regioisomer is offered by fewer vendors and often at lower purity grades (typically 95%) . The availability of ISO-certified 98% purity material for the 8-methyl analog directly reduces the need for in-house repurification prior to biological assay, a critical factor for ensuring inter-laboratory reproducibility.

Procurement Purity Analysis Supply Chain

3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic Acid: Application Scenarios


Methyl-Position SAR for Antimalarial Activity

Procure this compound as a key 8-methyl probe to compare against the 6-methyl regioisomer (CAS 873437-82-2) and the validated 5,8-dimethyl TQCA active scaffold. This three-compound matrix enables the deconvolution of methyl-position contributions to antiplasmodial potency using the established P. berghei murine model [1].

C-3 Amide Library Synthesis

Utilize the pre-installed 3-amino group as a synthetic handle for parallel amide library generation. The ≥98% purity material minimizes purification bottlenecks associated with amine-containing building blocks, accelerating hit-to-lead optimization cycles.

CNS Drug Design: Physicochemical Benchmarking

With exactly 2 hydrogen-bond donors and 5 acceptors, this compound sits within the optimal CNS drug-like chemical space defined by the Lipinski and Pfizer CNS MPO rules. Its single rotatable bond confers conformational rigidity advantageous for target selectivity studies .

Internal Standard for Thienoquinoline Bioanalysis

The unique combination of the 8-methyl group and the 3-amino substituent produces a distinctive HPLC retention time and mass spectral fragmentation pattern, making this compound suitable as a non-interfering internal standard for quantifying thienoquinoline analogs in complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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